2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate

Description

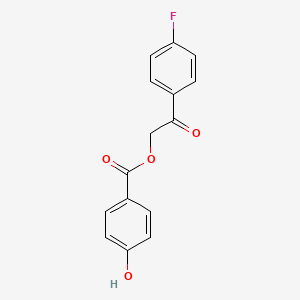

2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate is an aromatic ester featuring a fluorinated phenyl group and a 4-hydroxybenzoate moiety. The compound’s structure comprises a 2-oxoethyl ester bridge connecting the 4-fluorophenyl and 4-hydroxybenzoyl groups. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and melting point determination .

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLJQUBTBRABHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl 4-hydroxybenzoate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their physicochemical properties based on available

Key Observations:

Substituent Effects on Polarity :

- The 4-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (4-OCH₃) or halogenated (e.g., 3-Br, 4-Cl) analogs. This may result in higher aqueous solubility but lower lipid membrane permeability .

- Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability relative to bulkier substituents like chlorine or methyl groups .

Crystallinity and Thermal Stability :

- While melting points for the target compound are unavailable, analogs with hydrogen-bonding groups (e.g., sulfonamides in ) exhibit higher melting points (132–230°C) due to strong intermolecular interactions .

Synthetic Challenges :

- The 4-hydroxy group may complicate synthesis due to its susceptibility to oxidation. Protective group strategies (e.g., acetylating 4-OH during esterification) are often employed for such derivatives .

Biological Relevance :

- Although biological data for the target compound are absent, structurally related esters (e.g., 4-OCH₃ and 4-Cl analogs) have been explored for antimicrobial and enzyme-inhibitory activities. For instance, 4-methoxybenzoates often exhibit enhanced lipophilicity, aiding cellular uptake .

Biological Activity

2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate, also known as 4-hydroxybenzoate ester, is a compound that has garnered interest due to its potential biological activities. The presence of the fluorine atom in its structure can significantly influence its chemical properties and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(4-fluorophenyl)-2-oxoethyl 4-hydroxybenzoate

- Molecular Formula : C15H11FO4

- Molecular Weight : 274.25 g/mol

- CAS Number : 386730-88-7

The compound features a fluorophenyl group and a hydroxybenzenecarboxylate moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways associated with inflammation and pain.

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, which could be beneficial in treating infections.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, a study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzoate | Staphylococcus aureus | 32 µg/mL |

| 2-(4-Fluorophenyl)-2-oxoethyl 4-hydroxybenzoate | Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated various derivatives of phenolic compounds, including this compound, for their antimicrobial efficacy. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, particularly against resistant strains of bacteria . -

Case Study on Anti-inflammatory Properties :

Another research article highlighted the anti-inflammatory properties of similar compounds in a murine model of arthritis. The study found that treatment with the compound significantly reduced joint swelling and inflammatory markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.